5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Description
Properties
IUPAC Name |
5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-4-2-10-5-3(4)1-9-6(11-5)7(12)13/h1-2H,(H,12,13)(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBKEHIDEKDSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2N1)C(=O)O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Pyrrolopyrimidine Precursors
The most widely reported route begins with 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol as the starting material. Chlorination using phosphorus oxychloride (POCl₃) and a tertiary amine base (e.g., diisopropylethylamine) generates 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine , a critical intermediate.
Key Steps:
-
Chlorination:
-
Iodination at Position 5:
Table 1: Halogenation Reaction Parameters
Carboxylic Acid Functionalization at Position 2
The 2-chloro group in 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine is replaced with a carboxylic acid via hydrolysis or palladium-catalyzed carbonylation.
Hydrolysis Pathway:
Carbonylation Pathway:
Optimization of Reaction Conditions
Temperature and Solvent Effects
-
Chlorination Efficiency: Elevated temperatures (75–105°C) improve POCl₃ reactivity but risk decomposition. Toluene minimizes side reactions compared to polar solvents.
-
Iodination Selectivity: Acetone enhances NaI solubility, while NIS in dichloromethane prevents over-iodination.
Table 2: Solvent Impact on Iodination
| Solvent | Reagent | Selectivity (5-Iodo:7-Iodo) |
|---|---|---|
| Acetone | NaI | 9:1 |
| Dichloromethane | NIS | 8:1 |
Analytical Characterization
Structural Validation
-
NMR Spectroscopy:
-
Mass Spectrometry:
Challenges and Industrial-Scale Considerations
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the iodine atom.
Cross-Coupling: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Therapeutic Agent Development : The compound serves as a scaffold for developing novel therapeutic agents, particularly as inhibitors of enzymes or receptors involved in disease pathways, such as Janus Kinase 3 (JAK3) which is crucial in signaling pathways for immune response .
- Anticancer Activity : Research indicates that it exhibits cytotoxic effects against various cancer cell lines, with IC₅₀ values ranging from 29 to 59 µM, demonstrating significant potential as an anticancer agent .
-
Biological Studies
- Signal Transduction : The compound is utilized in studying biological processes like signal transduction and gene expression due to its ability to interact with specific molecular targets .
- Immunosuppressive Properties : It has been shown to inhibit protein kinases involved in immunological disorders, making it a candidate for treating conditions such as lupus and rheumatoid arthritis .
-
Organic Synthesis
- Acts as a building block in synthesizing more complex molecules, facilitating the development of new materials and drugs .
The compound has demonstrated several biological activities:
- Anticancer Activity : Exhibits significant cytotoxic effects against different cancer types.
- Anti-inflammatory Effects : Potentially useful in treating inflammatory diseases.
- Immunosuppressive Properties : Effective in conditions requiring immune modulation.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Cytotoxic effects against various cancer cell lines |
| Anti-inflammatory | Potential application in inflammatory diseases |
| Immunosuppressive | Useful for immunological disorders |
Case Study: Anticancer Efficacy
A study on pyrrolo[2,3-d]pyrimidine derivatives highlighted that modifications at the 5-position significantly enhanced anticancer activity. The most potent derivative exhibited IC₅₀ values comparable to established tyrosine kinase inhibitors (TKIs) and induced apoptosis in HepG2 liver cancer cells through upregulation of pro-apoptotic proteins .
Mechanism of Action
The mechanism by which 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Key Findings and Implications
Iodine vs. Chlorine Substituents : Iodine’s larger atomic radius enhances electrophilicity but introduces steric challenges, as seen in the 56% glycosylation yield of 5-iodo derivatives versus 93% for chlorinated analogs .
Carboxylic Acid Positioning : The 2-carboxylic acid group in pyrrolo-pyrimidines improves hydrogen-bonding capacity, critical for nucleoside analog synthesis, while fused-ring derivatives (e.g., dihydropyrido-pyrrolo-pyrimidines) exhibit superior biofilm inhibition .
Commercial Viability : High purity (97%) and scalability (500 g synthesis) make this compound a preferred intermediate for marine nucleoside research .
Biological Activity
5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry, particularly as an inhibitor of various protein kinases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolopyrimidine core structure characterized by the following molecular formula:
- Molecular Formula : C₈H₆N₄O₂I
- Molar Mass : 263.06 g/mol
This structure includes a carboxylic acid group at the 2-position and an iodine atom at the 5-position, which contributes to its reactivity and biological activity.
This compound primarily acts as an inhibitor of protein kinases, notably Janus Kinase 3 (JAK3). This inhibition is crucial for its therapeutic effects in various immunological disorders. The compound's mechanism involves:
- Binding to Kinase Domains : The compound interacts with the ATP-binding site of kinases, leading to inhibition of their activity.
- Alteration of Cellular Signaling : By inhibiting kinases, it disrupts signaling pathways involved in cell proliferation and survival.
Biological Activities
Research highlights several biological activities associated with this compound:
-
Anticancer Activity :
- The compound has shown promising cytotoxic effects against various cancer cell lines. For instance, it exhibited IC₅₀ values ranging from 29 to 59 µM against different cancer types, indicating significant potential as an anticancer agent .
- In particular studies, compounds derived from this structure demonstrated comparable efficacy to established tyrosine kinase inhibitors (TKIs) like sunitinib .
- Anti-inflammatory Effects :
- Immunosuppressive Properties :
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study conducted on various pyrrolo[2,3-d]pyrimidine derivatives demonstrated that modifications at the 5-position significantly enhanced anticancer activity. The most potent derivative exhibited IC₅₀ values comparable to established TKIs and induced apoptosis in HepG2 liver cancer cells through upregulation of pro-apoptotic proteins .
Future Directions
The ongoing research into this compound emphasizes its potential as a lead compound for drug development targeting various diseases. Future studies may focus on:
- Structural Modifications : Exploring different substitutions to enhance selectivity and potency against specific kinases.
- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
- Combination Therapies : Investigating synergistic effects with other anticancer agents or immunosuppressants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
